5'-Bromo-4-chloro-2,2'-bipyridine
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Overview
Description
5’-Bromo-4-chloro-2,2’-bipyridine is a bipyridine derivative with the molecular formula C10H6BrClN2. This compound is part of the bipyridine family, which is known for its strong coordination properties with metal centers. Bipyridine derivatives are extensively used in various applications, including as ligands in transition-metal catalysis, photosensitizers, and components in supramolecular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-4-chloro-2,2’-bipyridine typically involves the bromination and chlorination of 2,2’-bipyridine. One common method includes the use of bromine and chlorine in the presence of a catalyst to achieve the desired substitution on the bipyridine ring .
Industrial Production Methods
Industrial production of 5’-Bromo-4-chloro-2,2’-bipyridine can be scaled up using metal-catalyzed coupling reactions. These methods are reliable and can be conducted on a multigram scale from inexpensive starting materials. The process involves several steps, including the preparation of key intermediates and their subsequent reaction with bromine and chlorine .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-4-chloro-2,2’-bipyridine undergoes various types of reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine or chlorine atoms with other functional groups.
Coupling Reactions: Such as Suzuki, Stille, and Negishi couplings, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically use nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: Often involve palladium or nickel catalysts in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted bipyridines, which are valuable intermediates for further functionalization .
Scientific Research Applications
5’-Bromo-4-chloro-2,2’-bipyridine has several scientific research applications:
Mechanism of Action
The mechanism by which 5’-Bromo-4-chloro-2,2’-bipyridine exerts its effects is primarily through its coordination with metal centers. This coordination can influence the reactivity and stability of the metal complexes, making them useful in various catalytic processes. The molecular targets and pathways involved include the formation of stable metal-ligand complexes that facilitate specific chemical transformations .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,2’-bipyridine: Another bipyridine derivative with similar coordination properties.
6-Bromo-2,2’-bipyridine: Known for its use in heteroleptic complexes.
5,5’-Dibromo-2,2’-bipyridine: Used as an intermediate for more complex ligands.
Uniqueness
5’-Bromo-4-chloro-2,2’-bipyridine is unique due to the presence of both bromine and chlorine substituents on the bipyridine ring. This dual substitution can provide distinct reactivity and coordination properties compared to other bipyridine derivatives .
Properties
Molecular Formula |
C10H6BrClN2 |
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Molecular Weight |
269.52 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-4-chloropyridine |
InChI |
InChI=1S/C10H6BrClN2/c11-7-1-2-9(14-6-7)10-5-8(12)3-4-13-10/h1-6H |
InChI Key |
CUKVMNYRLBTPAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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